1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole
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Overview
Description
1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl and a chlorine atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromophenyl azide, which then undergoes cyclization with hydrazine hydrate in the presence of a chlorinating agent to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted triazoles with various functional groups.
- Biaryl compounds through coupling reactions .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of a chlorine atom.
1-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a chlorine atom.
Uniqueness: 1-(4-Bromophenyl)-5-chloro-1H-1,2,4-triazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C8H5BrClN3 |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-chloro-1,2,4-triazole |
InChI |
InChI=1S/C8H5BrClN3/c9-6-1-3-7(4-2-6)13-8(10)11-5-12-13/h1-5H |
InChI Key |
OVKYXMGMGRMZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)Cl)Br |
Origin of Product |
United States |
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